1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol
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Overview
Description
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol is a complex organic compound that features a quinoline and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative and introduce the pyridine moiety through a series of substitution and coupling reactions. The final step often involves the reduction of a ketone or aldehyde intermediate to yield the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The quinoline and pyridine rings can be reduced under specific conditions.
Substitution: Halogenation and other substitution reactions can be performed on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)acetaldehyde or 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)acetic acid.
Scientific Research Applications
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets. The quinoline and pyridine moieties can bind to enzymes or receptors, modulating their activity. This compound may also interfere with cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-1(2H)-one derivatives: These compounds share the quinoline core and exhibit similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring that have comparable chemical reactivity and applications.
Uniqueness
1-(6-(3,4-Dihydroquinolin-1(2H)-yl)-4-methylpyridin-3-yl)ethanol is unique due to the combination of quinoline and pyridine moieties in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C17H20N2O |
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Molecular Weight |
268.35 g/mol |
IUPAC Name |
1-[6-(3,4-dihydro-2H-quinolin-1-yl)-4-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C17H20N2O/c1-12-10-17(18-11-15(12)13(2)20)19-9-5-7-14-6-3-4-8-16(14)19/h3-4,6,8,10-11,13,20H,5,7,9H2,1-2H3 |
InChI Key |
AQHLSWMDFBMRPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(C)O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
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